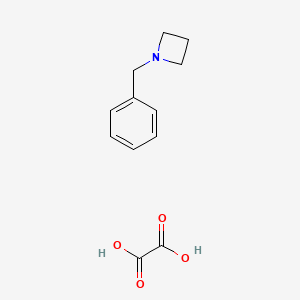
1-Benzylazetidine;oxalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzylazetidine;oxalic acid is a compound that combines the structural features of 1-benzylazetidine and oxalic acid 1-Benzylazetidine is a four-membered nitrogen-containing heterocycle, while oxalic acid is a simple dicarboxylic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Benzylazetidine can be synthesized through several methods, including cyclization, nucleophilic substitution, cycloaddition, ring expansion, and rearrangement . The preparation of oxalic acid typically involves the oxidation of carbohydrates or the reaction of carbon monoxide with sodium hydroxide .
Industrial Production Methods: Industrial production of oxalic acid often involves the oxidation of carbohydrates such as glucose or sucrose using nitric acid or air in the presence of vanadium pentoxide as a catalyst . The synthesis of 1-benzylazetidine on an industrial scale may involve the cyclization of appropriate precursors under controlled conditions.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Benzylazetidine;oxalic acid can undergo various chemical reactions, including:
Oxidation: Oxalic acid can be oxidized to carbon dioxide and water.
Reduction: Reduction reactions can convert oxalic acid to glycolic acid or glyoxylic acid.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring.
Common Reagents and Conditions:
Oxidizing agents: Nitric acid, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products:
Oxidation products: Carbon dioxide, water.
Reduction products: Glycolic acid, glyoxylic acid.
Substitution products: Various substituted azetidines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-benzylazetidine;oxalic acid involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain and reactivity play a crucial role in its chemical behavior . Oxalic acid can act as a reducing agent and participate in various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Azetidines: Similar four-membered nitrogen-containing heterocycles.
Oxalic acid derivatives: Compounds containing the oxalic acid moiety.
Conclusion
1-Benzylazetidine;oxalic acid is a compound with intriguing chemical properties and diverse potential applications. Its synthesis, reactivity, and mechanism of action make it a valuable subject of study in various scientific fields. Further research may uncover new uses and insights into this compound’s behavior and interactions.
Eigenschaften
CAS-Nummer |
88194-94-9 |
|---|---|
Molekularformel |
C12H15NO4 |
Molekulargewicht |
237.25 g/mol |
IUPAC-Name |
1-benzylazetidine;oxalic acid |
InChI |
InChI=1S/C10H13N.C2H2O4/c1-2-5-10(6-3-1)9-11-7-4-8-11;3-1(4)2(5)6/h1-3,5-6H,4,7-9H2;(H,3,4)(H,5,6) |
InChI-Schlüssel |
OOUUYCONRYBMJC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C1)CC2=CC=CC=C2.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


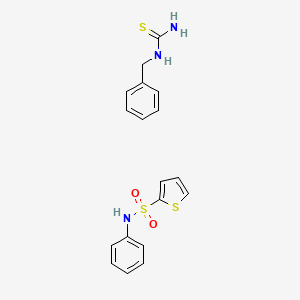
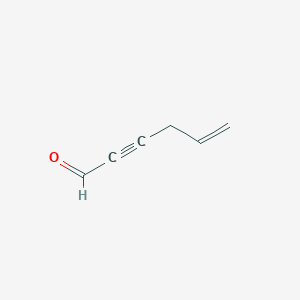
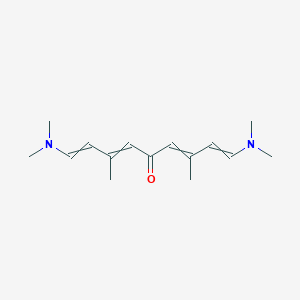
![Disulfide, bis[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]](/img/structure/B14406330.png)
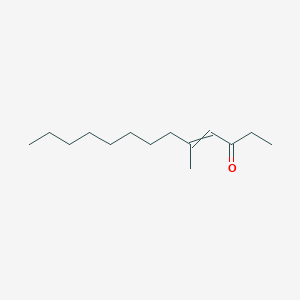
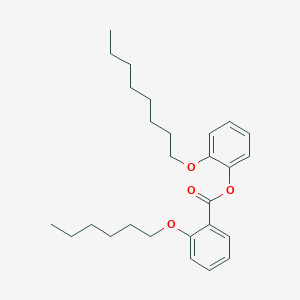


![4-{[(Propan-2-yl)oxy]methyl}-1,3-dioxolan-2-one](/img/structure/B14406359.png)

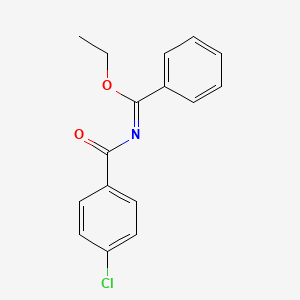
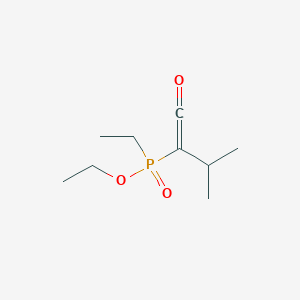

phosphanium bromide](/img/structure/B14406416.png)
